molecular formula C14H19N7O B2939398 2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide CAS No. 2320148-27-2

2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide

Cat. No.: B2939398
CAS No.: 2320148-27-2
M. Wt: 301.354
InChI Key: DVDUMDRLUGMBJN-UHFFFAOYSA-N
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Description

2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C14H19N7O and its molecular weight is 301.354. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its ability to interact with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . The exact mode of action would depend on the specific enzyme target and could involve inhibition or modulation of the enzyme’s activity.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific enzyme targets. For example, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body. If it targets cholinesterase, it could influence neurotransmission in the nervous system. The downstream effects of these pathway modulations could include a range of biological responses, from anti-inflammatory and analgesic effects to anticancer and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit proliferation in cancer cells. If it has antimicrobial activity, it could inhibit the growth of bacteria or other pathogens .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors in the body’s internal environment, such as the presence of other drugs or disease states .

Properties

IUPAC Name

2-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O/c1-19(8-11(15)22)10-6-20(7-10)13-5-4-12-16-17-14(9-2-3-9)21(12)18-13/h4-5,9-10H,2-3,6-8H2,1H3,(H2,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUMDRLUGMBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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